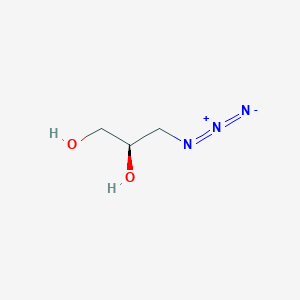
(R)-3-Azido-1,2-propanediol
Descripción general
Descripción
(R)-3-Azido-1,2-propanediol is a chemical compound that is widely used in scientific research. It is a versatile molecule that has a range of applications in biochemistry, biotechnology, and molecular biology.
Aplicaciones Científicas De Investigación
Metabolic Engineering for 1,2-Propanediol Production
A significant application of (R)-3-Azido-1,2-propanediol related compounds is in metabolic engineering, where researchers have developed fermentation routes to produce enantiomerically pure R-1,2-propanediol (R-1,2-PD) from glucose in Escherichia coli. This process involves expressing NADH-linked glycerol dehydrogenase genes from E. coli or Klebsiella pneumoniae, leading to the anaerobic production of 1,2-PD. Further improvements in R-1,2-PD production were achieved by coexpressing methylglyoxal synthase and glycerol dehydrogenase, resulting in higher yields of 1,2-PD from renewable resources (Altaras & Cameron, 1999).
Genetically Engineered Strains for 1,3-Propanediol Production
Another area of application is the genetic engineering of microbial strains for the production of 1,3-propanediol (1,3-PD), a chemical widely used in the synthesis of commercial products. The biosynthesis of 1,3-PD from glycerol or similar substrates has been enhanced by developing new strains through techniques like mutagenesis and genetic engineering. These engineered strains have shown higher yields and overcome production barriers seen in natural microorganisms (Yang et al., 2018).
Biotechnological Production Advances
Further advancements in biotechnological production have been made, particularly in the microbial production of 1,3-PD. Strategies employed include various bioprocess cultivation techniques using natural and/or genetically engineered microbes. The development of recombinant strains capable of producing 1,3-PD directly from sugars like glucose marks significant progress in this field, offering a sustainable alternative to chemical synthesis from non-renewable petroleum-based feedstocks (Kaur, Srivastava, & Chand, 2012).
Propiedades
IUPAC Name |
(2R)-3-azidopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTNJQAFJLVWCN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927162 | |
| Record name | 3-Azidopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Azido-1,2-propanediol | |
CAS RN |
131321-84-1 | |
| Record name | 3-Azido-1,2-propanediol, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131321841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azidopropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZIDO-1,2-PROPANEDIOL, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O819LH2FC1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



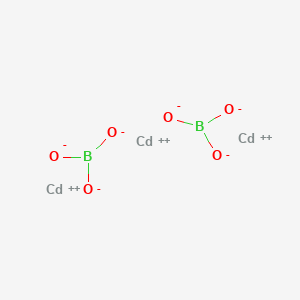
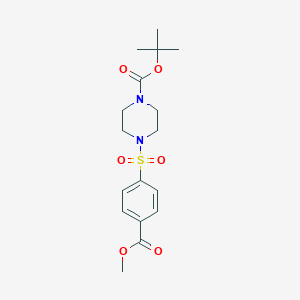
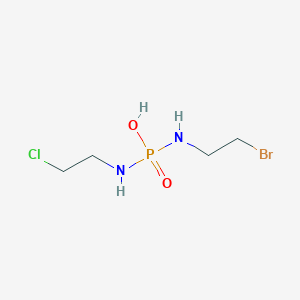
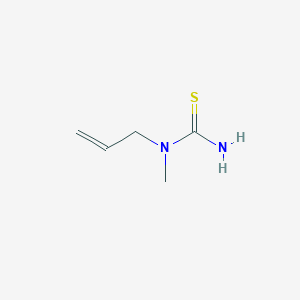
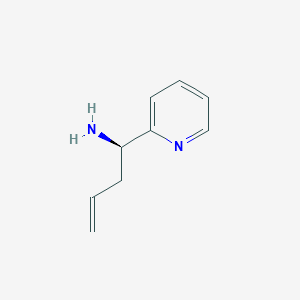


![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
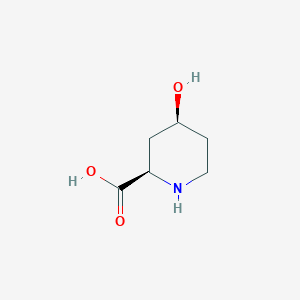


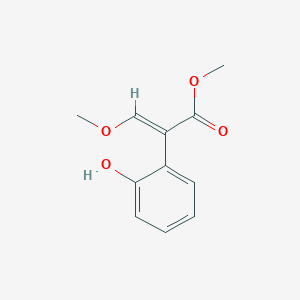
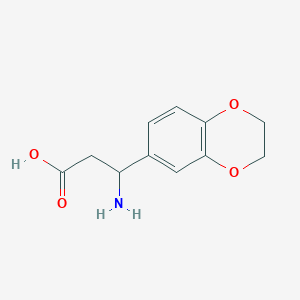
![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)